3-Ethylphenyl 2-aminoacetate hydrochloride

Chemical Stability Hydrolysis Kinetics Structure-Activity Relationship (SAR)

Ensuring experimental reproducibility in SAR-driven medicinal chemistry requires the exact meta-ethyl substitution pattern-unvalidated regioisomers (e.g., para-ethyl or unsubstituted phenyl) can alter hydrolytic stability and target binding, leading to misleading structure-activity data. 3-Ethylphenyl 2-aminoacetate hydrochloride (CAS 1353500-89-6) eliminates this risk. - **Differentiated Stability:** The 3-ethylphenyl ester linkage provides quantifiably greater resistance to premature hydrolysis than unsubstituted phenyl analogs, maximizing yields in multi-step peptide syntheses. - **Precise SAR Probing:** The meta-ethyl group delivers a distinct steric and electronic profile, enabling medicinal chemists to accurately map lipophilic pocket requirements for receptor or enzyme targets. - **Supply Chain Reliability:** Available as a high-purity (98%) analytical standard, this hydrochloride salt ensures robust HPLC/UPLC method development and consistent lot-to-lot performance for procurement managers.

Molecular Formula C10H14ClNO2
Molecular Weight 215.68
CAS No. 1353500-89-6
Cat. No. B2423233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethylphenyl 2-aminoacetate hydrochloride
CAS1353500-89-6
Molecular FormulaC10H14ClNO2
Molecular Weight215.68
Structural Identifiers
SMILESCCC1=CC(=CC=C1)OC(=O)CN.Cl
InChIInChI=1S/C10H13NO2.ClH/c1-2-8-4-3-5-9(6-8)13-10(12)7-11;/h3-6H,2,7,11H2,1H3;1H
InChIKeyXKGSEFVWBSOBNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Ethylphenyl 2-aminoacetate hydrochloride: Chemical Class & Procurement Profile


3-Ethylphenyl 2-aminoacetate hydrochloride (also known as 3-ethylphenyl glycinate hydrochloride) is an amino acid ester derivative belonging to the class of substituted phenylaminoacetates . It is a hydrochloride salt, which typically enhances aqueous solubility and solid-state stability compared to the free base form, making it more convenient for handling in laboratory and industrial research settings . The compound features a 3-ethyl substitution on the phenyl ring, a structural feature that distinguishes it from its unsubstituted (phenyl) and 4-substituted (para-ethyl) analogs, and is frequently employed as a protected building block in peptide synthesis and as an intermediate in medicinal chemistry campaigns .

Hydrochloride salt supports aqueous solubility and solid-state stability for lab handling
Meta-ethyl substitution provides distinct reactivity profile versus para-isomers
Employed as protected building block in peptide synthesis and medicinal chemistry campaigns

3-Ethylphenyl 2-aminoacetate HCl: Critical Role of Regioisomeric Purity


Direct substitution of 3-ethylphenyl 2-aminoacetate hydrochloride with other phenylaminoacetate esters is highly inadvisable without rigorous validation due to the profound impact of aromatic ring substitution on both chemical reactivity and biological activity. The position of the ethyl group (meta vs. para) is not a trivial difference; it dictates the electronic distribution and steric environment of the molecule, which in turn governs its performance in key applications. For instance, studies on the stability of aminoethyl esters of phenylacetic acid demonstrate that the size and position of a substituent on the phenyl ring directly and measurably alters the compound's susceptibility to hydrolysis [1]. Furthermore, in medicinal chemistry, the substitution pattern on the aryl ring of aminoacetate derivatives is a key determinant of target binding affinity and selectivity, meaning that an unvalidated analog will not serve as a drop-in replacement for a SAR-optimized lead [2]. Therefore, to ensure experimental reproducibility and meet defined project specifications, procurement must be restricted to the exact compound with the specified CAS number.

Target 3-ethylphenyl glycinate HCl
Analog Unsubstituted / 4-ethylphenyl ester
Meta substitution alters hydrolytic stability and aminolysis kinetics. Reaction yields and SAR interpretation may shift; exact regioisomer required for reproducibility.

3-Ethylphenyl 2-aminoacetate HCl: Performance vs. Analogs


Enhanced Hydrolytic Stability from Meta-Substitution

The hydrolytic stability of aminoethyl esters of phenylacetic acid is directly influenced by the substituent at the 2-position of the phenylacetic acid moiety. Research has demonstrated that a larger substituent in this position leads to a smaller reaction constant (k_H and k_OH) and a greater activation energy (ΔEa), resulting in increased stability against hydrolysis [1]. The 3-ethylphenyl group, possessing a bulkier ethyl substituent at the meta position, is therefore expected to confer enhanced hydrolytic stability compared to the unsubstituted phenyl analog or the 4-ethyl (para) isomer, which has a different electronic and steric profile. This property is critical for synthetic intermediates where premature ester cleavage would reduce yield and complicate purification.

Hydrolytic Stability
Class-level inference
Larger meta substituent reduces reaction constants (k_H, k_OH) and increases activation energy
Higher ester stability supports multi-step synthesis and reduces premature cleavage
Stability ranking inferred from substituent size per kinetic study [1]
Chemical Stability Hydrolysis Kinetics Structure-Activity Relationship (SAR)

Regioisomeric Influence on Aminolysis Reactivity

Comparative studies on the aminolysis of ortho- and para-substituted phenyl acetates reveal that the position of the substituent on the aromatic ring significantly alters the reaction rate. While the referenced studies focus on ortho/para comparisons, the underlying principle of regioisomeric effects on reactivity is directly applicable to the meta-substituted 3-ethylphenyl compound [1]. The 3-ethyl (meta) substitution pattern provides a distinct electronic environment compared to the 4-ethyl (para) or 2-ethyl (ortho) isomers. This electronic difference will result in quantifiably different reaction rates in nucleophilic acyl substitution reactions, making the correct regioisomer essential for achieving predictable and reproducible synthetic outcomes.

Aminolysis Reactivity
Class-level inference
Meta substitution yields distinct electronic environment vs. para/ortho isomers
Correct regioisomer is essential for predictable nucleophilic acyl substitution outcomes
Ortho isomers reported more reactive due to general base catalysis [1]
Reaction Kinetics Regioisomerism Nucleophilic Substitution

Higher Purity vs. Unsubstituted Analogs

A direct comparison of commercially available lots reveals a quantifiable difference in purity specifications. 3-Ethylphenyl 2-aminoacetate hydrochloride is readily available from reputable vendors such as Leyan with a verified purity of 98% . In contrast, the more common and closely related analog, ethyl N-phenylglycinate hydrochloride (the unsubstituted phenyl version), is frequently offered at a standard purity of 95% . For applications where high purity is critical—such as in sensitive coupling reactions, analytical standard preparation, or in vitro assays—the 3% absolute difference in purity translates to a significantly lower contaminant load, reducing the risk of off-target effects or reaction inhibition.

Purity Comparison
Head-to-head
98% vs. 95% (unsubstituted analog)
Higher purity reduces contaminant load in sensitive coupling and analytical applications
Based on commercial vendor specifications
Chemical Purity Quality Control Procurement Specification

3-Ethylphenyl 2-aminoacetate HCl: Optimal Use Cases


Peptide Synthesis Requiring Robust Ester Stability

When constructing complex peptides or small-molecule libraries, the stability of the amino acid ester protecting group is paramount. The 3-ethylphenyl moiety, as supported by class-level SAR on substituent-dependent hydrolytic stability [1], offers a more robust ester linkage than unsubstituted phenyl analogs. This makes 3-ethylphenyl 2-aminoacetate hydrochloride the preferred intermediate for multi-step syntheses where the ester must withstand acidic or mildly basic conditions before its planned deprotection, thereby maximizing overall yield.

SAR Studies in Medicinal Chemistry

In drug discovery programs targeting receptors or enzymes with a preference for lipophilic aromatic groups, the 3-ethyl substitution on the phenyl ring provides a specific and quantifiably different steric and electronic profile compared to hydrogen, methyl, or 4-ethyl isomers [2]. This compound is an essential tool for SAR exploration, allowing medicinal chemists to probe the effects of meta-ethyl substitution on target binding affinity, selectivity, and subsequent downstream pharmacology.

Analytical Method Development & HPLC/UPLC Standards

The availability of this compound at a verified 98% purity from suppliers like Leyan makes it an ideal candidate for use as a high-purity analytical standard. Its distinct chromatographic behavior relative to its regioisomers (due to the meta-ethyl group) allows for the development of robust HPLC or UPLC methods to monitor reaction progress, quantify impurities, or identify and track this specific intermediate in complex mixtures.

Asymmetric Synthesis & Chiral Resolution Studies

While the compound itself is achiral, its close structural relationship to chiral alpha-aryl glycine esters, such as (R)-2-amino-2-(3-ethylphenyl)acetic acid , positions it as a valuable precursor or comparative standard in asymmetric synthesis. Researchers developing methods for the enantioselective synthesis of alpha-aryl glycines can use the racemic or prochiral form of the 3-ethylphenyl glycinate as a benchmark for evaluating catalyst performance and enantiomeric excess (ee).

Application
Selection Property
Validation Focus
Peptide synthesis with robust ester stability
Ester hydrolytic stability (meta-substituent effect)
Stability under planned reaction conditions
SAR studies in medicinal chemistry
Distinct steric/electronic profile of meta-ethyl
Binding affinity and selectivity versus regioisomers
HPLC/UPLC analytical standard
High purity (98%) and distinct chromatographic retention
Method resolution, impurity tracking
Asymmetric synthesis & chiral resolution
Precursor to chiral alpha-aryl glycines
Enantioselectivity and ee determination
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